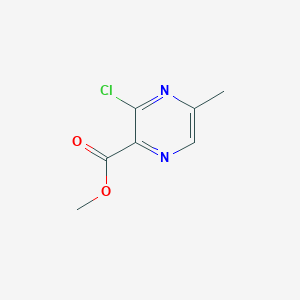

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXXNIDVYAIUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702163 | |

| Record name | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859063-65-3 | |

| Record name | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Deep Dive into Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS No. 859063-65-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Therapeutics

In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as key intermediates. Methyl 3-chloro-5-methylpyrazine-2-carboxylate, identified by its CAS number 859063-65-3, is one such critical building block. This highly functionalized pyrazine derivative is a cornerstone in the development of a range of therapeutics, particularly in the realms of antiviral and antihypertensive agents. Its strategic substitution pattern—a chloro group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate at the 2-position—offers medicinal chemists a versatile scaffold for molecular elaboration. This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed to empower researchers in their quest for novel drug discovery.

Physicochemical Properties: A Snapshot of a Key Intermediate

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 859063-65-3 | [Generic Supplier Data] |

| Molecular Formula | C₇H₇ClN₂O₂ | [Generic Supplier Data] |

| Molecular Weight | 186.60 g/mol | [Generic Supplier Data] |

| Appearance | Yellow to orange solid | [Generic Supplier Data] |

| Melting Point | 84-85 °C | [Generic Supplier Data] |

| Boiling Point | 265.6±35.0 °C (Predicted) | [Generic Supplier Data] |

| Density | 1.314±0.06 g/cm³ (Predicted) | [Generic Supplier Data] |

| pKa | -1.65±0.10 (Predicted) | [Generic Supplier Data] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [Generic Supplier Data] |

The Art of Synthesis: Crafting a Versatile Building Block

While specific, detailed, and publicly available synthesis protocols for this compound are not abundant in peer-reviewed literature, its synthesis can be logically deduced from established pyrazine chemistry and patent literature for related compounds. A plausible and efficient synthetic route would likely start from more readily available precursors, such as 5-methylpyrazine-2-carboxylic acid.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key chemical transformations.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles for the synthesis of similar pyrazine derivatives.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

-

Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often catalyzed by a strong acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Procedure:

-

To a solution of 5-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0°C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 5-methylpyrazine-2-carboxylate.

-

Step 2: Chlorination of Methyl 5-methylpyrazine-2-carboxylate

-

Rationale: The subsequent step is the regioselective chlorination of the pyrazine ring. The electron-withdrawing nature of the ester group directs the chlorination to the adjacent carbon atom (position 3). Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used chlorinating agents for such transformations.

-

Procedure:

-

To the crude Methyl 5-methylpyrazine-2-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

The Role in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The pyrazine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.[1]

Application in Antiviral Drug Synthesis

Pyrazine derivatives have shown significant promise as antiviral agents.[2] The structural features of this compound make it an attractive starting material for the synthesis of novel antiviral compounds. The chloro substituent can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can interact with viral enzymes or proteins.

Application in Antihypertensive Drug Synthesis

The pyrazine nucleus is also present in several antihypertensive drugs.[3] The ability to functionalize the pyrazine ring of this compound at multiple positions allows for the synthesis of libraries of compounds that can be screened for their ability to modulate blood pressure.

The following diagram illustrates the potential synthetic utility of this intermediate in drug discovery.

Caption: Potential synthetic pathways from the intermediate to drug candidates.

Spectroscopic Characterization: The Fingerprint of a Molecule

-

¹H NMR: A singlet for the methyl group on the pyrazine ring (around 2.6 ppm), a singlet for the methyl ester group (around 4.0 ppm), and a singlet for the proton on the pyrazine ring.

-

¹³C NMR: Resonances for the methyl carbon, the pyrazine ring carbons (with the carbon bearing the chloro group shifted downfield), the ester carbonyl carbon, and the methoxy carbon.

-

FT-IR: Characteristic peaks for the C=O stretching of the ester (around 1730 cm⁻¹), C-Cl stretching, and aromatic C-H and C=N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a chlorine atom.

Safety and Handling: A Scientist's Responsibility

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As indicated by supplier data, storage under an inert atmosphere at 2-8°C is recommended.

Conclusion: A Small Molecule with a Big Impact

This compound (CAS No. 859063-65-3) is a prime example of a key intermediate that, while not a therapeutic itself, is indispensable in the journey of drug discovery and development. Its versatile structure provides a robust platform for the synthesis of novel antiviral and antihypertensive agents, among other potential therapeutic classes. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher looking to leverage its potential in the creation of next-generation medicines.

References

- CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google P

- MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. (URL not available)

- MySkinRecipes. (n.d.).

- Guidechem. (n.d.).

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P

- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (URL not available)

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022).

- PubChem. (n.d.).

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL not available)

-

Alagarsamy, V., & Pathak, U. S. (2007). Synthesis and antihypertensive activity of novel 3-benzyl-2-substituted-3H-[2][4][5]triazolo[5,1-b]quinazolin-9-ones. Bioorganic & medicinal chemistry, 15(10), 3457–3462. (URL not available)

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC - PubMed Central. (URL not available)

- Antihypertensive thiadiazoles. 1. Synthesis of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity - PubMed. (URL not available)

- The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry. (2021). (URL not available)

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). (URL not available)

- Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed. (URL not available)

- ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. (URL not available)

- The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxyl

Sources

- 1. jocpr.com [jocpr.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 5. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of Substituted Pyrazines in Chemical Synthesis

An In-depth Technical Guide to Methyl 3-chloro-5-methylpyrazine-2-carboxylate: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its physicochemical properties, logical synthetic pathways, and critical applications in medicinal chemistry and agrochemical research, offering field-proven insights for professionals in drug development.

Nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology. Among them, the pyrazine core is of particular interest due to its presence in numerous bioactive molecules and its ability to serve as a versatile template for chemical modification. The introduction of specific substituents, such as halogens and alkyl groups, onto this core is a critical strategy for modulating a molecule's steric, electronic, and pharmacokinetic properties.

The subject of this guide, this compound, is an exemplar of a strategically designed intermediate. The chlorine atom at the 3-position acts as an effective leaving group for nucleophilic substitution reactions and a handle for transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position and the methyl ester at the 2-position provide additional points for derivatization or can influence the molecule's interaction with biological targets. This substitution pattern makes the compound a valuable starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Key Properties Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 859063-65-3 | [1][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.60 g/mol | [1][3] |

| Boiling Point | 265.6 ± 35.0 °C at 760 mmHg | [1] |

| MDL Number | MFCD10697746 | [1][3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][3] |

Structural Analysis for Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups on the pyrazine ring.

-

Pyrazine Core: The electron-deficient nature of the pyrazine ring influences the reactivity of its substituents.

-

Chloro Group (C3): This is the primary reactive site for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

-

Methyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It also electronically influences the reactivity of the adjacent chloro group.

-

Methyl Group (C5): This group can impact the molecule's solubility and steric profile, potentially influencing its binding affinity in a biological context.

Synthetic Strategy and Workflow

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in readily available literature, a logical and efficient synthetic route can be devised based on established principles of heterocyclic chemistry. The following represents a plausible and common approach for the synthesis of such substituted pyrazines.

Proposed Synthetic Workflow

The pathway would likely involve the formation of a pyrazine core, followed by functional group manipulations such as chlorination and esterification. This workflow prioritizes the use of common and reliable transformations.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Esterification of the Carboxylic Acid Precursor

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Suspend the starting material, 3-methyl-5-hydroxypyrazine-2-carboxylic acid, in anhydrous methanol.

-

Reaction: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂) dropwise. The causality here is that thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid and facilitates esterification.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude solid is Methyl 3-methyl-5-hydroxypyrazine-2-carboxylate.

Step 2: Chlorination of the Hydroxyl Group

-

Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), place the crude ester from the previous step.

-

Reagent: Add phosphorus oxychloride (POCl₃). This is a standard and highly effective reagent for converting hydroxyl groups on electron-deficient heterocyclic rings into chlorides.

-

Reaction: Heat the mixture to reflux for 1.5-3 hours. The reaction progress should be monitored.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. This quenches the excess POCl₃. Neutralize the mixture with a suitable base (e.g., NaHCO₃ solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Core Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.[1] Its structure allows for selective functionalization, making it highly valuable in building a library of derivatives for screening.[1][4]

Caption: Logical relationships of the title compound to key reactions and applications.

-

Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive and antiviral agents.[1] The pyrazine nucleus is a known pharmacophore, and modifications enabled by this intermediate allow for the fine-tuning of activity and selectivity.

-

Medicinal Chemistry: Its structure is valuable for building diverse libraries of pyrazine-based drug candidates for screening against various biological targets.[1]

-

Agrochemical Research: Beyond pharmaceuticals, it is also utilized in designing novel pesticides, where the pyrazine scaffold can contribute to bioactivity and stability.[1][4]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere to prevent degradation.[1][3]

-

Safety Precautions:

-

Based on available data, the compound is classified with the GHS hazard statement H302: Harmful if swallowed.[3]

-

Structurally similar compounds, such as Methyl 5-chloropyrazine-2-carboxylate, carry warnings for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It is prudent to handle this compound with similar precautions.

-

Always handle this chemical in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined reactive sites and stable core provide chemists with a reliable and versatile platform for the synthesis of novel, high-value molecules. For researchers in drug discovery and agrochemical development, mastering the use of this intermediate opens doors to new chemical entities with potentially significant biological impact.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. 3-chloro-5-methylpyrazine-2-carbonitrile. [Link]

-

PubChem. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081. [Link]

- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Lead Sciences. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 859063-65-3|this compound|BLD Pharm [bldpharm.com]

- 4. 3-chloro-5-methylpyrazine-2-carbonitrile [myskinrecipes.com]

- 5. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-chloro-5-methylpyrazine-2-carboxylate" chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 3-chloro-5-methylpyrazine-2-carboxylate , a critical pyrazine scaffold in medicinal chemistry.

CAS: 859063-65-3 | Formula: C₇H₇ClN₂O₂ | MW: 186.60 g/mol

Executive Summary

This compound is a highly functionalized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its value lies in its orthogonal reactivity :

-

C3-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the para-nitrogen (N1) and ortho-ester.

-

C2-Ester: Susceptible to hydrolysis, reduction, or amidation.

-

C5-Methyl: A "benzylic-like" site capable of radical halogenation or oxidation.

This guide provides a validated physicochemical profile, a mechanistic breakdown of its synthesis, and protocols for its application in drug discovery.

Physicochemical Profile

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for high purity (>97%). |

| Boiling Point | 265.6 ± 35.0 °C | Predicted at 760 mmHg. |

| Density | 1.35 ± 0.1 g/cm³ | Predicted. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; hydrolyzes slowly in aqueous base. |

| pKa | - | The pyrazine nitrogens are weakly basic; protonation occurs only in strong acid. |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis) and light sensitive. |

Synthetic Route & Manufacturing Logic

The synthesis of this scaffold is non-trivial due to the need for precise regiocontrol between the nitrogen atoms. The industrial standard relies on the condensation of methylglyoxal with 2-aminomalonamide , followed by selective chlorination.

Mechanistic Pathway

The synthesis avoids direct chlorination of a methylpyrazine precursor, which yields inseparable mixtures. Instead, it utilizes a de novo ring construction.

-

Cyclization: Methylglyoxal condenses with 2-aminomalonamide. The regiochemistry is driven by the higher nucleophilicity of the primary amine attacking the aldehyde of the methylglyoxal.

-

Hydroxylation/Tautomerization: The resulting intermediate tautomerizes to the 3-hydroxy species (pyrazinone form).

-

Chlorodehydroxylation: Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride. The ester is typically formed either by starting with an ester precursor or via subsequent methanolysis.

Synthesis Diagram (DOT)

Caption: Step-wise construction of the pyrazine core ensuring regioselective placement of the chlorine at C3 and methyl at C5.

Reactivity & Functionalization

The core utility of this compound is its ability to serve as an electrophile in SₙAr reactions.

The "Privileged" C3 Position

The Chlorine at C3 is significantly more reactive than a chlorobenzene equivalent.

-

Activation: The nitrogen at position 1 (para to Cl) and the ester at position 2 (ortho to Cl) both withdraw electron density, making C3 highly electrophilic.

-

Selectivity: Soft nucleophiles (thiols, amines) react cleanly at C3 without disturbing the ester. Hard nucleophiles (hydroxide) may attack the ester first.

Reactivity Map (DOT)

Caption: Divergent synthesis pathways. Green arrow indicates the most common medicinal chemistry transformation (SₙAr).

Experimental Protocol: SₙAr Displacement

A self-validating protocol for introducing an amine at the C3 position.

Objective: Synthesis of Methyl 3-(benzylamino)-5-methylpyrazine-2-carboxylate.

Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (ACN) [0.2 M concentration]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazine substrate in anhydrous ACN.

-

Addition: Add DIPEA followed by the dropwise addition of benzylamine.

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (MW 186) should disappear, replaced by the product mass (MW ~257).

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1] Flash chromatography is rarely needed if stoichiometry is precise; recrystallization from cold ethanol is often sufficient.

Why this works: The elevated temperature ensures overcoming the activation energy, while the DIPEA scavenges the HCl byproduct, driving the equilibrium forward.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

-

Specific Warning: If synthesizing de novo using POCl₃, quench reaction mixtures slowly into ice water. The exothermic hydrolysis of excess phosphoryl chloride can cause rapid boiling and splashing of acidic material.

-

Storage: Store under nitrogen. The methyl ester is stable, but prolonged exposure to atmospheric moisture can lead to partial hydrolysis to the acid (observed as a white precipitate forming in liquid samples).

References

-

Synthesis of Pyrazine Carboxylates: Patent CN109369545B. Describes the route from methylglyoxal and aminomalonamide to 3-hydroxy and 3-chloro intermediates.

-

Nucleophilic Substitution Mechanisms: Journal of the Chemical Society C. Detailed analysis of nucleophilic displacement on chloropyrazine esters.

-

Compound Data & Safety: PubChem CID 406081. (Note: Data often cross-referenced with the 5-chloro isomer, verify specific CAS 859063-65-3 for isomer-specific vendors).

-

General Pyrazine Chemistry: Lead Sciences Product Catalog. Specifications for this compound.

Sources

Spectroscopic Data for Methyl 3-chloro-5-methylpyrazine-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound (CAS No: 859063-65-3) is a substituted pyrazine derivative with significant potential in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a chlorinated pyrazine ring with methyl and methyl carboxylate substituents, offers multiple sites for chemical modification, making it a versatile building block in organic synthesis. An accurate understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of new molecular entities.

Molecular Structure and Key Identifiers:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 859063-65-3 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Boiling Point | 265.6±35.0°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the methyl groups and one signal for the aromatic proton on the pyrazine ring.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-6 |

| ~4.0 | Singlet | 3H | O-CH₃ |

| ~2.7 | Singlet | 3H | C-CH₃ |

Interpretation:

-

The single aromatic proton at the 6-position is expected to appear as a singlet in the downfield region (~8.3 ppm) due to the deshielding effects of the electronegative nitrogen atoms and the chlorine atom in the pyrazine ring.

-

The protons of the methyl ester group (O-CH₃) are predicted to resonate as a singlet at approximately 4.0 ppm.

-

The methyl group attached to the pyrazine ring (C-CH₃) will likely appear as a singlet around 2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~155 | C-5 |

| ~147 | C-3 |

| ~145 | C-2 |

| ~131 | C-6 |

| ~53 | O-CH₃ |

| ~22 | C-CH₃ |

Interpretation:

-

The carbonyl carbon of the methyl ester is expected to be the most downfield signal.

-

The carbons of the pyrazine ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the chlorine atom (C-3) and the carbons adjacent to the nitrogen atoms will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a reported Liquid Chromatography-Mass Spectrometry (LCMS) analysis shows a peak at m/z = 187.0, corresponding to the protonated molecule [M+H]⁺.[4]

Expected Mass Spectrometry Data:

| m/z | Ion |

| 187.0 | [M+H]⁺ with ³⁵Cl |

| 189.0 | [M+H]⁺ with ³⁷Cl |

Interpretation:

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The [M+H]⁺ peak will appear as two signals separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-Cl bond, and the aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O stretch (ester) |

| ~1550 | C=N stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Interpretation:

-

A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl stretching vibration of the ester group.

-

The stretching vibrations of the C=N bonds within the pyrazine ring are expected to appear in the 1550 cm⁻¹ region.

-

The C-O stretching of the ester will likely be observed around 1250 cm⁻¹.

-

The C-Cl stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (LCMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Analysis: Inject the sample into the LCMS system. The mass spectrum will be recorded as the compound elutes from the column.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure

Caption: Predicted proton NMR assignments.

References

-

The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (n.d.). Preprints.org. Retrieved from [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2010). Molecules, 15(4), 2493–2511. [Link]

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2021). Journal of Chemical Society of Nigeria, 46(4).

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Organic Chemistry. (n.d.). 3ASenrise. Retrieved from [Link]

-

Organic Chemistry. (n.d.). 3ASenrise. Retrieved from [Link]

-

Organic Chemistry. (n.d.). 3ASenrise. Retrieved from [Link]

- WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. (2019). Google Patents.

Sources

- 1. Organic Chemistry [3asenrise.com]

- 2. This compound | 859063-65-3 [sigmaaldrich.com]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Analysis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key structural motif in numerous biologically active compounds and pharmaceuticals.[1] A thorough understanding of the molecular structure and purity of this compound is paramount for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the NMR spectroscopy of this compound, blending theoretical principles with practical, field-proven insights for its characterization.

Molecular Structure and Expected NMR Fingerprint

The chemical structure of this compound dictates its unique NMR spectral signature. The molecule possesses several distinct proton and carbon environments, which will give rise to a predictable set of signals in ¹H and ¹³C NMR spectra.

Structure:

Based on this structure, we can anticipate the following signals:

-

¹H NMR: Three distinct signals are expected: one for the aromatic proton on the pyrazine ring, one for the methyl group attached to the ring, and one for the methyl group of the ester functionality.

-

¹³C NMR: Seven distinct signals are expected, corresponding to the seven unique carbon atoms in the molecule: four carbons in the pyrazine ring, one carbonyl carbon, one ester methyl carbon, and one ring-attached methyl carbon.

Part 1: Predicting the ¹H and ¹³C NMR Spectra

While a publicly available experimental spectrum for this specific molecule is not readily found, a highly accurate prediction can be made based on the analysis of structurally similar pyrazine derivatives and established principles of substituent effects in NMR spectroscopy.[2][3]

Predicted ¹H NMR Spectrum

The electron-withdrawing nature of the two nitrogen atoms, the chlorine atom, and the carboxylate group will significantly deshield the aromatic proton, shifting its resonance downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazine-H (H6) | 8.5 - 8.7 | Singlet (s) | 1H | The sole proton on the pyrazine ring. Its chemical shift is influenced by the adjacent nitrogen and the chloro and methyl substituents. |

| Ester-CH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Typical range for a methyl ester group. |

| Ring-CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group attached to the pyrazine ring. |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Predicted ¹³C NMR Spectrum

The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbonyl carbon of the ester will appear at the most downfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylate) | 163 - 166 | The carbonyl carbon, typically found in this downfield region. |

| C2 (C-COOCH₃) | 148 - 152 | Attached to the carboxylate group and a nitrogen atom. |

| C3 (C-Cl) | 150 - 154 | Attached to the electronegative chlorine atom and a nitrogen atom. |

| C5 (C-CH₃) | 155 - 159 | Attached to the methyl group and a nitrogen atom. |

| C6 (CH) | 143 - 146 | The only carbon atom in the ring bonded to a proton. |

| O-CH₃ (Ester) | 52 - 54 | Typical chemical shift for a methyl ester carbon. |

| Ring-CH₃ | 21 - 24 | The methyl group carbon attached to the pyrazine ring. |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Part 2: Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural confirmation. The following section details the necessary steps and parameters.

Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as starting materials or by-products, will be visible in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used, but will result in different chemical shifts.[4] The choice of solvent can sometimes be critical for resolving overlapping signals.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Spectral Width | 12 - 16 ppm | To cover the expected range of proton chemical shifts. |

| Acquisition Time | 2 - 4 s | To ensure good resolution. |

| Relaxation Delay | 2 - 5 s | To allow for full relaxation of the protons, ensuring accurate integration. |

| Number of Scans | 8 - 16 | To achieve a good signal-to-noise ratio. |

¹³C NMR Acquisition:

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30-degree pulse. |

| Spectral Width | 200 - 220 ppm | To encompass the full range of carbon chemical shifts. |

| Acquisition Time | 1 - 2 s | A balance between resolution and experiment time. |

| Relaxation Delay | 2 - 5 s | Important for accurate signal intensity, especially for quaternary carbons. |

| Number of Scans | 1024 - 4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. |

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would be very simple, as there are no scalar-coupled protons. The absence of cross-peaks would confirm that the three proton signals are from isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation).[5] This is a highly sensitive and crucial experiment for assigning the carbon spectrum.

Expected HSQC Correlations:

-

A cross-peak between the aromatic proton signal (δ ~8.5-8.7 ppm) and the C6 carbon signal (δ ~143-146 ppm).

-

A cross-peak between the ester-CH₃ proton signal (δ ~3.9-4.1 ppm) and the O-CH₃ carbon signal (δ ~52-54 ppm).

-

A cross-peak between the ring-CH₃ proton signal (δ ~2.6-2.8 ppm) and the ring-CH₃ carbon signal (δ ~21-24 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6] This is extremely powerful for piecing together the carbon skeleton and assigning quaternary carbons.

Key Expected HMBC Correlations:

-

Aromatic Proton (H6):

-

Correlation to C2 and C5 (three-bond couplings).

-

Correlation to the ring-CH₃ carbon (three-bond coupling).

-

-

Ester-CH₃ Protons:

-

Correlation to the carbonyl carbon (two-bond coupling).

-

Correlation to C2 (three-bond coupling).

-

-

Ring-CH₃ Protons:

-

Correlation to C5 and C6 (two- and three-bond couplings, respectively).

-

These correlations provide a robust and self-validating network of connections that confirms the structure of this compound.

Part 4: Data Visualization and Workflow

Experimental and Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

Caption: A typical workflow for the complete NMR analysis of this compound.

HMBC Correlation Diagram

A diagram illustrating the key long-range correlations is invaluable for visualizing the connectivity.

Caption: Key expected HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D NMR techniques, provides an unambiguous confirmation of its chemical structure. By following the detailed protocols and interpretative guidance presented in this document, researchers can confidently characterize this important heterocyclic compound, ensuring its identity and purity for applications in research and development. The synergy of predictive analysis, robust experimental design, and advanced spectroscopic methods forms the cornerstone of modern chemical analysis, enabling the precise and reliable characterization of novel molecules.

References

-

Ihsanawati, A., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(3), 1647-1661. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Foreword for the Researcher

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a substituted pyrazine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the prevalence of the pyrazine ring in numerous bioactive molecules.[1] Understanding the mass spectrometric behavior of this compound is not merely an academic exercise; it is a critical step in developing robust analytical methods for pharmacokinetic studies, metabolite identification, and quality control.

This guide is designed to move beyond a simple recitation of methods. It is a distillation of practical experience and fundamental principles, intended to provide you, the researcher, with a comprehensive understanding of how to approach the mass spectrometric analysis of this specific molecule. We will delve into the "why" behind the "how," exploring the rationale for choosing particular ionization techniques, the logic of fragmentation pathways, and the practical considerations for sample preparation. Our goal is to empower you with the knowledge to not only replicate these methods but to adapt and troubleshoot them for your own research needs.

Foundational Principles: A Refresher on Mass Spectrometry

Before we dissect the specific analysis of this compound, a brief review of the core technologies is in order. A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The two primary components that dictate the outcome of an analysis are the ionization source and the mass analyzer.

Ionization Techniques: Generating the Ions

The choice of ionization source is dictated by the analyte's properties and the desired information. For a molecule like this compound, which is a relatively small, thermally stable organic compound, several options are viable.

-

Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons, typically 70 eV.[2] This process is highly energetic and often leads to extensive fragmentation. While this can make interpretation complex, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.[3]

-

Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for polar and thermally labile molecules.[4] It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[5] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule.[4]

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method, APCI is well-suited for less polar, thermally stable compounds.[6][7] The sample is vaporized and then ionized by a corona discharge.[6] Like ESI, it generally produces protonated molecules with minimal fragmentation and is compatible with high flow rates, making it easily coupled with HPLC.[7]

Mass Analyzers: Sorting the Ions

Once ionized, the molecules are sorted by their m/z ratio by a mass analyzer. The choice of analyzer impacts the resolution, sensitivity, and speed of the analysis.

-

Quadrupole Mass Analyzer: This is a common and robust mass filter. It consists of four parallel rods to which a combination of radio frequency (RF) and DC voltages are applied, creating an electric field that only allows ions of a specific m/z to pass through to the detector at any given time.[8][9] Quadrupoles are known for their good sensitivity and are often used in tandem mass spectrometry (MS/MS) for quantitative studies.[10]

-

Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer separates ions based on the time it takes them to travel a fixed distance to the detector.[10][11] Lighter ions travel faster than heavier ions. TOF analyzers are known for their high acquisition speed, excellent mass accuracy, and high resolution, which allows for the determination of the elemental composition of an ion.[11][12]

Experimental Protocol: A Step-by-Step Workflow

This section outlines a practical workflow for the analysis of this compound.

Sample Preparation: The Foundation of Good Data

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The goal is to extract the analyte of interest from its matrix and present it in a suitable solvent, free of interfering substances like salts and detergents.

Protocol for Sample Preparation:

-

Solubilization: Dissolve the solid this compound in a solvent compatible with the intended chromatographic and ionization method. For LC-MS analysis with ESI or APCI, a mixture of methanol and water is a good starting point. For GC-MS with EI, a more volatile and less polar solvent like dichloromethane or ethyl acetate is preferable.

-

Dilution: Prepare a series of dilutions to determine the optimal concentration for your instrument. A typical starting concentration for LC-MS is in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the chromatographic system.

-

Vialing: Transfer the final sample into an appropriate autosampler vial. Use glass vials for chlorinated organic compounds to avoid leaching of plasticizers.

Diagram of the Experimental Workflow:

Caption: A generalized workflow for the mass spectrometric analysis.

Predicting the Mass Spectrum of this compound

Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.6 g/mol

The Molecular Ion Peak

The molecular ion (M⁺˙) peak is expected at an m/z of 186. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 188 with an intensity of approximately one-third of the M⁺˙ peak will be observed, corresponding to the natural abundance of the ³⁷Cl isotope. The aromatic nature of the pyrazine ring should lead to a relatively stable molecular ion, resulting in a discernible M⁺˙ peak.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI is likely to proceed through several key pathways initiated by the loss of electrons from the nitrogen atoms or the ester group.

Key Predicted Fragments:

| m/z | Proposed Fragment | Proposed Loss | Notes |

| 186/188 | [C₇H₇ClN₂O₂]⁺˙ | - | Molecular ion with characteristic chlorine isotope pattern. |

| 155/157 | [C₆H₄ClN₂O]⁺ | -OCH₃ | Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters. |

| 127/129 | [C₅H₄ClN₂]⁺ | -COOCH₃ | Loss of the entire carbomethoxy group. |

| 127 | [C₆H₄N₂O₂]⁺ | -Cl | Loss of a chlorine radical. |

| 99 | [C₄H₄N₂]⁺ | -Cl, -CO | Subsequent loss of carbon monoxide from the m/z 127/129 fragment. |

| 92 | [C₅H₄N₂]⁺ | -Cl, -HCN | Loss of HCN from the m/z 127 fragment (after loss of Cl). |

Diagram of the Predicted Fragmentation Pathway:

Caption: Predicted EI fragmentation of this compound.

Rationale and Comparison with Analogues

-

Loss of -OCH₃: The fragmentation of Methyl 5-chloropyrazine-2-carboxylate shows a significant peak corresponding to the loss of the methoxy group.[13] We can confidently predict a similar fragmentation for our target molecule.

-

Loss of -Cl: The loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds. The resulting fragment at m/z 127 would be a radical cation of methyl 5-methylpyrazine-2-carboxylate.

-

Pyrazine Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, typically through the loss of HCN. The NIST mass spectrum of pyrazine shows characteristic fragments resulting from ring cleavage.[5]

Applications in Drug Development and Research

The methodologies described in this guide are directly applicable to several key areas of pharmaceutical science:

-

Metabolite Identification: By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify structural modifications that have occurred in vivo. High-resolution mass spectrometry is particularly powerful for this application, as it can determine the elemental composition of unknown metabolites.[14]

-

Pharmacokinetic Studies: Quantitative analysis of this compound in biological fluids (e.g., plasma, urine) is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such studies due to its high sensitivity and selectivity.[15][16]

-

Quality Control: Mass spectrometry can be used to confirm the identity and purity of synthesized batches of the compound, ensuring that the correct material is being used in preclinical and clinical studies.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the mass spectrometric analysis of this compound, from fundamental principles to practical applications. While a definitive experimental spectrum remains to be published, the predicted fragmentation pathways, based on the analysis of closely related analogues, provide a solid foundation for researchers working with this compound.

As mass spectrometry technology continues to advance, particularly in the areas of high-resolution instrumentation and ion mobility, we can expect to gain even deeper insights into the structure and behavior of complex molecules like substituted pyrazines. The continued population of public spectral databases will also be invaluable for the confident identification of such compounds in the future.[10][17][18]

References

-

Libarondi, M., & Binkley, J. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Chromatography Online. Retrieved from [Link]

-

Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]

-

Universal Lab. (2024, May 26). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? Universal Lab Blog. Retrieved from [Link]

-

TOFwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PubMed Central. Retrieved from [Link]

-

Persee. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

-

FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]

-

MassBank. (n.d.). MassBank. Retrieved from [Link]

-

Scribd. (n.d.). Analysis of Pyrazines by GC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). Analysis of Pyrazines by GC. Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

National High Magnetic Field Laboratory. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]

-

Longdom. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. PubMed. Retrieved from [Link]

-

ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

SAGE Journals. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the Association for Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. Retrieved from [Link]

-

Purdue University. (n.d.). Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Retrieved from [Link]

-

The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

ResearchGate. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl pyrazine-2-carboxyl-ate. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2026, February 7). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl pyrazine carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 1). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (2016). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Retrieved from [Link]

-

PJSIR. (n.d.). COMPARATIVE STUDIES OF MASS SPECTRA OF SOME DISUBSTITUTED PYRROLES AND PIPERAZINE DERIVATIVES. PART VI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. whitman.edu [whitman.edu]

- 5. Pyrazine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mzCloud – Advanced Mass Spectral Database [mzcloud.org]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. biorlab.com [biorlab.com]

- 13. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Foodball [foodmetabolome.org]

- 18. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a substituted pyrazine derivative of interest in pharmaceutical and chemical research. Pyrazines are a class of aromatic heterocyclic compounds found in nature and synthesized for various applications, including flavors, fragrances, and pharmaceuticals.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules by identifying their functional groups and providing insights into their chemical bonding.

Principles of Infrared Spectroscopy and its Application to Heterocyclic Systems

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. These absorptions are specific to the types of chemical bonds and their molecular environment. For a non-linear molecule like this compound, there are 3N-6 fundamental vibrational modes, where N is the number of atoms.[2]

The pyrazine ring, a diazine, is a six-membered aromatic ring containing two nitrogen atoms in a para arrangement.[1] This heterocyclic core and its substituents—a chloro group, a methyl group, and a methyl carboxylate group—each give rise to characteristic absorption bands in the IR spectrum. The positions of these bands are influenced by factors such as bond strength, atomic masses, and electronic effects (inductive and resonance).[3]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is paramount for accurate structural interpretation. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO2 and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

2.2. Data Processing

-

Background Subtraction: The instrument software automatically subtracts the previously recorded background spectrum.

-

ATR Correction: An ATR correction algorithm should be applied to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam. This correction makes the spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: If the baseline is sloped or uneven, a baseline correction can be applied to improve the appearance and accuracy of the spectrum.

Spectral Interpretation: A Detailed Band Assignment

The IR spectrum of this compound can be divided into several key regions, each corresponding to specific vibrational modes of the molecule.

3.1. The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This region is dominated by the strong absorption of the ester carbonyl group.

-

Expected Frequency: The C=O stretching vibration of a saturated ester typically appears in the range of 1750-1735 cm⁻¹.[4] For aromatic esters, this can be slightly lower due to conjugation, but the presence of the electronegative pyrazine ring and the adjacent chloro-substituent can influence this. The C=O stretch in esters is generally at a higher frequency than in ketones (around 1715 cm⁻¹) due to the inductive electron-withdrawing effect of the ester oxygen.[5][6] A strong band in the region of 1735-1750 cm⁻¹ is expected for the methyl ester group in this molecule.[3]

3.2. Aromatic and C=C/C=N Stretching Region (1650-1400 cm⁻¹)

The vibrations of the pyrazine ring are found in this region.

-

Pyrazine Ring Vibrations: Aromatic rings exhibit characteristic C=C stretching vibrations. For pyrazine and its derivatives, these bands are typically observed in the 1600-1400 cm⁻¹ range.[7] Specifically, bands around 1607, 1524, 1225, and 1052 cm⁻¹ have been assigned to pyrazine ring stretching vibrations in related compounds.[8]

3.3. C-H Stretching and Bending Regions

-

Aromatic C-H Stretch (>3000 cm⁻¹): The C-H stretching vibration of the lone hydrogen on the pyrazine ring is expected to appear at a frequency slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of aromatic C-H bonds.[7]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The methyl group of the ester and the methyl group on the ring will exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ region.[9]

-

C-H Bending Vibrations: In-plane C-H bending vibrations for substituted pyrazines are observed in the 1476-1181 cm⁻¹ range.[8] Out-of-plane bending vibrations occur at lower frequencies.

3.4. The Fingerprint Region (<1400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule, including C-O, C-Cl, and various bending and deformation modes.

-

Ester C-O Stretches: Esters typically show two C-O stretching bands.[10] An asymmetric C-O-C stretch is expected around 1300-1150 cm⁻¹ , and a symmetric stretch is anticipated in the 1100-1000 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretching vibration for aromatic chlorides is typically found in the 850-550 cm⁻¹ range.[9] This band can sometimes be weak.

Summary of Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| Pyrazine Ring | C=C and C=N Stretches | 1610 - 1400 | Medium to Weak |

| Ester C-O | Asymmetric Stretch | 1300 - 1150 | Strong |

| Ester C-O | Symmetric Stretch | 1100 - 1000 | Strong |

| Aromatic C-Cl | Stretch | 850 - 550 | Medium to Weak |

Logical Workflow for Spectral Analysis

The interpretation of the IR spectrum follows a systematic approach to ensure all features are considered and correctly assigned.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. echemi.com [echemi.com]

- 6. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Solubility Profiling & Handling of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

[1][2]

Executive Summary & Chemical Identity

This compound is a critical heterocyclic building block used extensively in the synthesis of antiviral and antibacterial agents.[1][2] Its pyrazine core, functionalized with a chlorine atom and a methyl ester, offers versatile handles for Nucleophilic Aromatic Substitution (

Understanding its solubility is paramount for optimizing reaction yields (e.g., avoiding precipitation during synthesis) and ensuring accurate biological assay dosing.[2][3]

Chemical Identity Table

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 859063-65-3 |

| Molecular Formula | |

| Molecular Weight | 186.60 g/mol |

| Structure Description | Pyrazine ring substituted with Cl (C3), Methyl (C5), Methyl Ester (C2) |

| Appearance | Yellow to light orange crystalline solid |

Physicochemical Profile & Solubility Analysis

Theoretical Solubility Parameters

The solubility behavior of this compound is governed by the interplay between its lipophilic chloro-methyl-pyrazine core and the polar ester functionality.[1][2]

Solvent Compatibility Matrix

The following data synthesizes experimental observations (extraction protocols, reaction media) with calculated properties.

| Solvent Class | Solvent Examples | Solubility Rating | Technical Notes |

| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Ideal for stock solutions (20-50 mM) for biological assays.[1][2] |

| Chlorinated | DCM, Chloroform | High | Primary choice for liquid-liquid extraction from aqueous workups.[1][2][3] |

| Alcohols | Methanol, Ethanol | Moderate-High | Good for reactions; often used for recrystallization (sometimes with water antisolvent).[1][2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Suitable for chromatography and crystallization.[1][2][3] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Precipitates upon addition to water.[2][3] High water content causes "crashing out."[1][2][3] |

| Hydrocarbons | Hexanes, Heptane | Poor | Useful as an anti-solvent to force precipitation from DCM or EtOAc.[1][2][3] |

Experimental Protocols

Protocol A: Thermodynamic Solubility Screening

Objective: Determine the maximum equilibrium solubility in a specific solvent.[1]

Reagents:

Workflow:

-

Saturation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of solvent.

-

Equilibration: Shake or vortex at 25°C for 24 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters as they may bind the compound).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Objective: Estimate solubility relevant to biological assay conditions (from DMSO stock).

Critical Handling & Stability Risks[2][3]

Ester Hydrolysis

Risk: The methyl ester at position C2 is susceptible to hydrolysis, particularly in basic aqueous media (pH > 8).[1][2][3]

-

Mechanism: Hydroxide ions attack the carbonyl carbon, displacing methoxide and forming the carboxylate salt.[1][2][3]

-

Mitigation:

Nucleophilic Substitution ( )

Risk: The Chlorine at position C3 is activated by the electron-deficient pyrazine ring.[1][2][3]

Visualizations

Solubility Screening Workflow

This diagram outlines the decision logic for selecting the appropriate solubility method based on the research stage.

Caption: Decision matrix for selecting Kinetic (rapid, DMSO-based) vs. Thermodynamic (equilibrium, solid-based) solubility protocols.

Chemical Reactivity & Solvent Selection

This diagram illustrates the relationship between the chemical structure and solvent risks.[1][2][3]

Caption: Structural analysis linking functional groups to specific solvent incompatibilities and solubility characteristics.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate. Retrieved January 29, 2026 from [Link](Note: Used as primary structural analog source for physicochemical property prediction).[1][3]

-

Google Patents (2019). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.[1][2][3] Retrieved January 29, 2026 from (Reference for hydrogenation and recrystallization solvents).[1][3]

Sources

- 1. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-methyl-pyrazine-2-carboxylic acid methyl ester | 859063-65-3 [m.chemicalbook.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 859063-65-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections offer a comprehensive analysis of viable starting materials, reaction mechanisms, and detailed experimental protocols, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of a Substituted Pyrazine Core